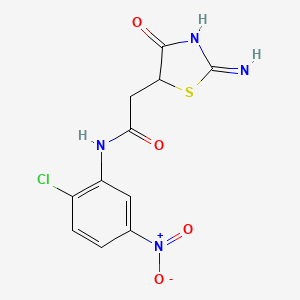
N-(2-chloro-5-nitrophenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chloro-5-nitrophenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide is a synthetic organic compound that belongs to the class of thiazolidinones
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-5-nitrophenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide typically involves the reaction of 2-chloro-5-nitroaniline with a thiazolidinone derivative. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like acetic acid or hydrochloric acid to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as in the laboratory, but optimized for efficiency and yield. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and production rates.
化学反応の分析
Types of Reactions
N-(2-chloro-5-nitrophenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents for these reactions include reducing agents like sodium borohydride for reduction reactions, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amino derivative, while substitution of the chloro group could yield various substituted derivatives.
科学的研究の応用
Chemistry
In chemistry, N-(2-chloro-5-nitrophenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications and functionalizations.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Researchers may investigate its interactions with biological targets and its effects on cellular processes.
Medicine
In medicinal chemistry, this compound could be explored as a potential drug candidate. Its structure may allow it to interact with specific enzymes or receptors, making it a candidate for drug development.
Industry
In industry, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds. Its chemical properties may make it suitable for various industrial applications.
作用機序
The mechanism of action of N-(2-chloro-5-nitrophenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to changes in cellular processes. The exact pathways involved would require detailed biochemical studies.
類似化合物との比較
Similar Compounds
Similar compounds to N-(2-chloro-5-nitrophenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide include other thiazolidinone derivatives, such as:
- 2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide
- N-(2-chloro-5-nitrophenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)propionamide
Uniqueness
What sets this compound apart is its specific substitution pattern, which may confer unique biological activities or chemical reactivity. Its combination of a nitro group, chloro group, and thiazolidinone ring makes it a versatile compound for various applications.
特性
分子式 |
C11H9ClN4O4S |
|---|---|
分子量 |
328.73 g/mol |
IUPAC名 |
N-(2-chloro-5-nitrophenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide |
InChI |
InChI=1S/C11H9ClN4O4S/c12-6-2-1-5(16(19)20)3-7(6)14-9(17)4-8-10(18)15-11(13)21-8/h1-3,8H,4H2,(H,14,17)(H2,13,15,18) |
InChIキー |
PTJMKLNDLNNHER-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])NC(=O)CC2C(=O)NC(=N)S2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 2-[2-(2-imino-4-oxo-1,3-thiazolidin-5-YL)acetamido]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12344343.png)


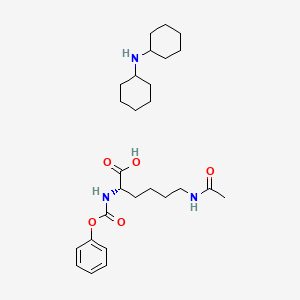



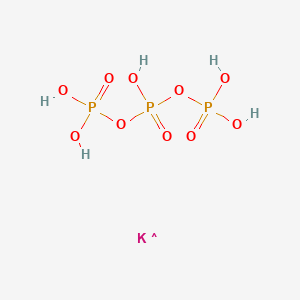
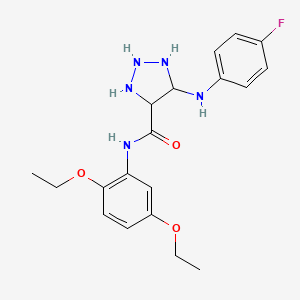
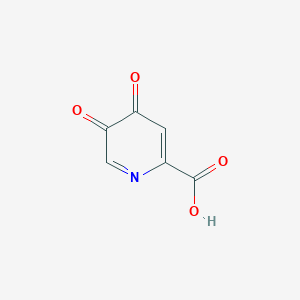
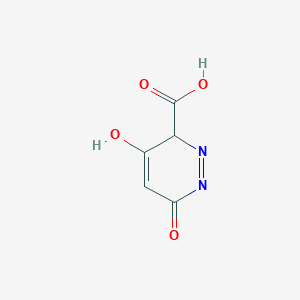
![[(5-isopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methyl]amine oxalate](/img/structure/B12344404.png)

![2-Methyl-1-({4'-[(2-methylpiperidin-1-yl)sulfonyl]-[1,1'-biphenyl]-4-yl}sulfonyl)piperidine](/img/structure/B12344413.png)
